One application of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride (2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) in scientific research is in the deoxyfluorination of phenols. This reaction replaces a hydroxyl group (OH) on a phenol molecule with a fluorine (F) atom. The Ritter lab demonstrated the use of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium chloride in conjunction with other catalysts for the specific incorporation of the radioisotope fluorine-18 ([¹⁸F]) into phenols [].
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride is an organic compound with the molecular formula C27H36Cl2N2. It features a unique imidazolium structure, characterized by the presence of two bulky 2,6-diisopropylphenyl groups attached to the nitrogen atoms of the imidazole ring. This compound is notable for its chlorinated imidazolium cation, which contributes to its reactivity and potential applications in various
The mechanism of action of this compound revolves around its ability to activate the fluoride source (like CsF) and facilitate the nucleophilic substitution reaction on the phenol. The bulky diisopropylphenyl groups stabilize the positive charge on the imidazolium ring, allowing it to interact with the fluoride anion. The intermediate fluorinated imidazolium species then acts as the electrophilic fluorine transfer agent for the reaction [].
The reactivity of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride primarily involves nucleophilic substitution reactions due to the presence of the chlorine atom. This compound can participate in various reactions, including:
The synthesis of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride typically involves:
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride has several applications in various fields:
Interaction studies involving 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride focus on its behavior in coordination chemistry and its interactions with biological molecules. Research may include:
These studies are crucial for understanding both its chemical behavior and potential biological implications.
Several compounds share structural similarities with 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-Methylimidazolium Chloride | Structure | Simpler structure; used in ionic liquids. |
1-Ethyl-3-methylimidazolium Chloride | Structure | Common ionic liquid; lower viscosity. |
1-Hexyl-3-methylimidazolium Chloride | Structure | Longer alkyl chain; enhances solubility in organic solvents. |
The uniqueness of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride lies in its bulky substituents (the two 2,6-diisopropylphenyl groups), which significantly influence its physical properties and reactivity compared to simpler imidazolium salts. This bulkiness may enhance its stability and alter its interaction profiles with other chemical species.
Irritant